8-Oxabicyclo[3.2.1]octan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQFLSSSJKNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 8 Oxabicyclo 3.2.1 Octan 2 One and Its Derivatives
Pioneering and Refined Total Synthesis Approaches
The synthesis of the 8-oxabicyclo[3.2.1]octan-2-one core and its derivatives has evolved significantly, with numerous strategies being reported. These methods range from classical multi-step sequences to modern catalytic cascade reactions, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Early and refined approaches to this compound often rely on multi-step sequences that meticulously build the bicyclic system through key cyclization and subsequent functionalization steps. A notable method involves a Tiffeneau-Demjanov-Tschoubar one-carbon ring enlargement reaction. scispace.com This synthesis begins with the Diels-Alder adduct of furan (B31954) and 1-cyanovinyl acetate (B1210297), which is then converted to an aminoalcohol. This intermediate undergoes the ring enlargement to form the unsubstituted 8-oxabicyclo[3.2.1]oct-6-en-2-one. scispace.com
Further functionalization of this core structure can be achieved with high stereoselectivity. For instance, electrophilic additions such as bromination can be performed with high stereo- and regioselectivity. The reaction of 8-oxabicyclo[3.2.1]oct-6-en-2-one with bromine in dichloromethane at low temperatures yields a dibromo adduct, which can be further brominated to a tribromo derivative. scispace.com Subsequent elimination reactions using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) can selectively remove HBr to introduce unsaturation, leading to various functionalized derivatives. scispace.com
Another versatile multi-step process utilizes readily available 3-alkoxycyclobutanones and allenylsilanes, activated by titanium tetrachloride (TiCl4), to stereoselectively synthesize 8-oxabicyclo[3.2.1]octan-3-ones. thieme.de Stille cross-coupling protocols have also been employed to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters from a triflate precursor. nih.gov The subsequent reduction of the double bond, for example using samarium iodide (SmI2), can yield the saturated 8-oxabicyclo[3.2.1]octane core with control over the stereochemistry at the C2 and C3 positions. nih.gov
The Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols into pyranones, provides valuable intermediates for synthesizing oxabicyclic systems. acs.org Recently, reagent-controlled regiodivergent annulation protocols of Achmatowicz products with vinylogous nucleophiles have been developed to furnish 8-oxabicyclo[3.2.1]octane derivatives. acs.orgfigshare.comnih.gov
These reactions can be directed towards different isomeric products simply by modifying the reaction conditions. acs.org For instance, one pathway may involve a palladium-catalyzed Tsuji-Trost allyl-allyl coupling followed by a Michael cyclization. acs.orgnih.gov In a different approach, the use of an amine promoter like quinine (B1679958) can initiate a cascade reaction involving a stepwise [5+2] cycloaddition and an intramolecular Michael cyclization to yield the bridged 8-oxabicyclo[3.2.1]octane structure. acs.orgnih.gov The choice of catalyst and conditions is crucial in determining the reaction pathway and the final product architecture. acs.org
Table 1: Optimization of Amine-Mediated Annulation for 8-Oxabicyclo[3.2.1]octane Synthesis acs.orgOptimization based on the reaction of an Achmatowicz product with a vinylogous nucleophile.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3N | DCE | 50 | 24 | 56 |
| 2 | DIPEA | DCE | 50 | 24 | 45 |
| 3 | DBU | DCE | 50 | 24 | 40 |
| 4 | Quinine | DCE | 50 | 24 | 78 |
| 5 | Quinine | Toluene | 50 | 24 | 65 |
| 6 | Quinine | CH3CN | 50 | 24 | 70 |
| 7 | Quinine | DCE | 25 | 48 | 62 |
Gold catalysis has emerged as a powerful tool in organic synthesis due to the high alkynophilicity and carbophilic Lewis acidity of gold salts. ntu.edu.sg This has been exploited in elegant tandem reactions to construct the 8-oxabicyclo[3.2.1]octane core with high efficiency and stereoselectivity. nih.govrsc.org
A highly efficient method for preparing enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem reaction of glycal-derived 1,6-enynes that bear propargylic carboxylates. nih.govrsc.org This process is initiated by a gold-catalyzed 1,3-acyloxy migration of the propargylic ester, which forms a nucleophilic allenic intermediate. ntu.edu.sgnih.govacs.org This is followed by a Ferrier-type rearrangement of the glycal portion of the molecule, which then cyclizes onto the allene. nih.gov This tandem sequence allows for the rapid assembly of the complex bicyclic structure with complete diastereoselectivity. nih.govrsc.org The reaction is typically catalyzed by a combination of a gold(I) source, such as (Triphenylphosphine)gold(I) chloride (PPh3AuCl), and a silver salt cocatalyst, like silver hexafluoroantimonate (AgSbF6). nih.gov
Table 2: Gold(I)-Catalyzed Tandem Cyclization of Various Glycal-Derived Propargylic Esters nih.govReaction Conditions: Substrate (1 equiv), 5 mol% PPh3AuCl, 10 mol% AgSbF6 in CH2Cl2.
| Substrate Source | R Group on Alkyne | Product Yield (%) |
|---|---|---|
| D-Glucal | Phenyl (Ph) | 85 |
| D-Glucal | 4-MeO-Ph | 87 |
| D-Glucal | 4-CF3-Ph | 82 |
| D-Glucal | 2-Thienyl | 86 |
| D-Glucal | Cyclohexyl | 90 |
| D-Galactal | Phenyl (Ph) | 75 |
| L-Glucal | Phenyl (Ph) | 83 |
The proposed mechanism for this gold-catalyzed transformation highlights the dual role of the gold catalyst. nih.govfrontiersin.org First, the cationic gold(I) species activates the alkyne of the propargylic ester, facilitating an intramolecular 1,3-acyloxy migration to generate a key allenic ester intermediate. nih.govfrontiersin.org Simultaneously, or subsequently, the gold catalyst also acts as a Lewis acid to promote a Ferrier-type rearrangement of the glycal. This generates an oxocarbenium ion, which is then attacked by the nucleophilic central carbon of the allenic ester intermediate, leading to the formation of the 8-oxabicyclo[3.2.1]octane skeleton after subsequent cyclization steps. nih.gov
Another powerful gold-catalyzed cascade involves the reaction of 1-ethynylcyclohexane-trans-1,4-diols. nih.govnih.gov This domino process assembles two C-H, two C-O, and one C-C bond through a sequence of cyclization and semi-pinacol rearrangements, affording the oxabicyclo[3.2.1]octane scaffold bearing two oxygenated quaternary chiral centers. nih.govnih.gov The proposed mechanism involves:
Intramolecular nucleophilic addition of a hydroxyl group onto the gold-activated alkyne.
Isomerization of the resulting exo-cyclic enol ether to a strained oxonium ion.
An oxonium-induced semi-pinacol rearrangement to form the final bicyclic product. nih.gov
The [3+4] cycloaddition reaction is a direct and efficient method for constructing seven-membered rings and is particularly well-suited for the synthesis of the 8-oxabicyclo[3.2.1]octane core. chimia.ch A common strategy involves the reaction between a four-atom furan component and a three-atom oxyallyl cation. acs.org
Oxyallyl cations are typically generated in situ from α,α'-dihaloketones or polybromoketones upon treatment with reducing metals or other reagents. acs.org Their subsequent trapping with furan or substituted furans leads to the formation of the 8-oxabicyclo[3.2.1]oct-6-en-3-one skeleton with good yields and often high stereoselectivity. chimia.chacs.org
An alternative approach to the three-atom component involves the rhodium(II)-catalyzed decomposition of vinyldiazomethanes. This generates a vinylcarbenoid intermediate which, in the presence of furan, undergoes a tandem cyclopropanation/Cope rearrangement, effectively constituting a formal [3+4] annulation to yield 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives. emory.edu This method allows for asymmetric synthesis by using chiral rhodium catalysts or by attaching chiral auxiliaries to the carbenoid precursor, achieving high diastereoselectivity. emory.edu
[5+2] Cycloaddition Strategies
The [5+2] cycloaddition provides a powerful and concise pathway to the 8-oxabicyclo[3.2.1]octane skeleton, simultaneously creating a seven-membered ring and installing useful functionality.
Oxidopyrylium ylides are reactive intermediates that readily engage in [5+2] dipolar cycloadditions with alkenes and other dipolarophiles to form the 8-oxabicyclo[3.2.1]octane architecture. dntb.gov.ua These ylides are typically generated from precursors such as acetoxypyranones through thermolysis or base-mediated elimination of acetic acid. dntb.gov.uaresearchgate.net The resulting cycloadducts are valuable intermediates for synthesizing functionalized seven-membered carbocycles and tetrahydrofuran (B95107) derivatives. dntb.gov.ua The reaction can be catalyzed by Brønsted bases like triethylamine, which facilitates the generation of the oxidopyrylium ylide in a catalytic manner. lzu.edu.cn
Achieving high stereoselectivity in [5+2] cycloadditions has been a significant advancement. Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes have been developed using a dual catalyst system. rsc.orgsmolecule.com This system often comprises an achiral thiourea (B124793) and a chiral primary aminothiourea, which work cooperatively to promote the reaction with high enantioselectivity. rsc.orgsmolecule.com This methodology has proven effective for a range of substrates, yielding versatile chiral building blocks that are precursors to a wide array of chemical structures. rsc.org The enantioselectivity is notably dependent on the substitution pattern of the pyrylium component. rsc.orgsmolecule.com
Table 1: Substrate Scope in Enantioselective Intermolecular [5+2] Pyrylium Cycloadditions
| Entry | Pyranone R Group | Alkene | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | n-Hexyl | Ethyl vinyl ether | 85 | 95 |
| 2 | n-Octyl | Ethyl vinyl ether | 88 | 96 |
| 3 | Isopropyl | Ethyl vinyl ether | 55 | 93 |
| 4 | Cyclohexyl | Ethyl vinyl ether | <5 | - |
| 5 | TBDMS-OCH2 | Ethyl vinyl ether | 78 | 85 |
| 6 | TIPS-OCH2 | Ethyl vinyl ether | 81 | 90 |
This table presents a selection of substrates and their performance in the dual-catalyzed intermolecular [5+2] cycloaddition, highlighting the high yields and enantioselectivities achieved. Data sourced from Witten and Jacobsen (2014). rsc.org
TiCl₄-Mediated Activation of 3-Alkoxycyclobutanones with Allenylsilanes
A novel multistep process for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones involves the titanium tetrachloride (TiCl₄)-mediated activation of 3-alkoxycyclobutanones and their subsequent reaction with allenylsilanes. thieme.dethieme.de This method transforms readily available starting materials into the desired bicyclic ketones. thieme.de The proposed mechanism begins with the nucleophilic attack of the allenylsilane on a 1,4-zwitterionic intermediate, which is formed from the interaction between the 3-alkoxycyclobutanone and TiCl₄. researchgate.net This is followed by a 1,2-silyl migration, a five-membered cyclization involving the alkoxy group, and finally, a seven-membered cyclization of a titanium enolate to furnish the 8-oxabicyclo[3.2.1]octane skeleton. researchgate.net
Tandem C-H Oxidation/Oxa-thieme.dethieme.deCope Rearrangement/Aldol (B89426) Cyclization
A sophisticated tandem reaction sequence has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes from allylic silylethers. rsc.orgsmolecule.com This process is initiated by a C-H oxidation, which is then followed by an oxa- thieme.dethieme.de Cope rearrangement and a final aldol cyclization to form the bicyclic product. rsc.org This reaction can be promoted by systems such as T⁺BF₄⁻ (tempo oxoammonium tetrafluoroborate) in combination with ZnBr₂ or by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with indium(III) chloride (InCl₃). smolecule.comresearchgate.netresearchgate.net The reaction is proposed to proceed via the tandem C-H bond oxidation/ thieme.dethieme.de-Cope rearrangement/aldol reaction pathway. researchgate.net This methodology has been successfully applied to the asymmetric total syntheses of natural products like (-)-brussonol and (-)-przewalskine E. researchgate.net
Cyclopropanol Ring-Opening Carbonylation Strategies
A novel and powerful strategy for accessing the 8-oxabicyclo[3.2.1]octane framework involves the palladium-catalyzed ring-opening carbonylation of cyclopropanols. This method has been effectively employed in the total synthesis of complex natural products, such as (±)-phaeocaulisin A, which features this bicyclic core. researchgate.netscispace.comresearchgate.netacs.orgacs.orgresearchgate.netnih.govnih.gov
The reaction proceeds through the opening of the strained cyclopropanol ring, followed by the insertion of carbon monoxide to form a γ-ketoester. This intermediate is then poised for subsequent cyclization to construct the bridged bicyclic system. researchgate.netacs.orgnih.gov This approach is particularly valuable as it allows for the strategic formation of key carbon-carbon and carbon-oxygen bonds in a controlled manner. researchgate.netacs.orgnih.gov The versatility of this palladium-catalyzed transformation expands the toolbox for synthesizing complex molecules containing the 8-oxabicyclo[3.2.1]octane motif. acs.orgresearchgate.net
Diastereoselective and Enantioselective Synthesis Challenges
The synthesis of this compound and its derivatives presents significant challenges in controlling stereochemistry, particularly in the diastereoselective and enantioselective construction of its multiple chiral centers. nih.govehu.esnih.govresearchgate.netrsc.org Achieving high levels of stereocontrol is crucial as the biological activity of molecules containing this scaffold is often dependent on their specific stereoisomeric form.
Many synthetic approaches have been developed to address these challenges, including various cycloaddition reactions and cascade cyclizations. nih.govnih.gov However, these methods can sometimes be limited by the need for expensive chiral metal catalysts or the laborious synthesis of chiral starting materials. rsc.org The development of practical and highly selective asymmetric methods remains an active area of research. umich.edu
Stereochemical Control and Selectivity in Synthesis
Gaining precise control over the stereochemical outcome is a central theme in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives. Researchers have devised numerous strategies to construct the chiral centers of this bicyclic system with high fidelity.
Diastereoselective Protocols and Chiral Center Construction
Diastereoselective approaches are frequently employed to establish the relative stereochemistry of the chiral centers within the 8-oxabicyclo[3.2.1]octane framework. Intramolecular cycloaddition reactions, such as the oxidopyrylium-alkene [5+2] cycloaddition, have proven to be highly effective in this regard. nih.gov In these reactions, the presence of a pre-existing chiral center on a tether connecting the pyrylium and alkene moieties can direct the formation of new stereogenic centers with high diastereoselectivity. nih.gov
Another successful strategy involves the use of chiral auxiliaries. For instance, the introduction of a homochiral p-tolylsulfinyl group on the alkene component in an intramolecular [5+2] pyrone-alkene cycloaddition leads to excellent diastereodifferentiation. acs.org These diastereoselective protocols are instrumental in building the complex, three-dimensional architecture of the 8-oxabicyclo[3.2.1]octane core.
Gold-catalyzed cascade reactions have also emerged as a powerful tool for the diastereoselective synthesis of the 8-oxabicyclo[3.2.1]octane ring system, even when creating challenging oxygenated quaternary chiral centers. researchgate.netnih.gov A notable example is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes, which proceeds with complete diastereoselectivity. rsc.orgrsc.org
| Reaction Type | Key Feature | Diastereoselectivity | Reference |
| Intramolecular [5+2] Cycloaddition | α-chiral center on alkene tether | High | nih.gov |
| Intramolecular [5+2] Cycloaddition | Homochiral p-tolylsulfinyl auxiliary | Excellent | acs.org |
| Gold(I)-Catalyzed Cascade | Tandem 1,3-acyloxy migration/Ferrier rearrangement | Complete | rsc.orgrsc.org |
Enantioselective Approaches, Including Organocatalysis and Metal Catalysis
The development of enantioselective methods provides access to specific enantiomers of 8-oxabicyclo[3.2.1]octane derivatives. Both organocatalysis and metal catalysis have been successfully applied to achieve this goal.
In the realm of organocatalysis, dual catalyst systems have shown great promise. For example, a combination of an achiral thiourea and a chiral primary aminothiourea can promote highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes. nih.govnih.gov
Metal catalysis offers a broad range of possibilities for enantioselective synthesis. Chiral rhodium(II) complexes, for instance, have been used to catalyze the decomposition of vinyldiazomethanes in the presence of furans, leading to optically active 8-oxabicyclo[3.2.1]octane derivatives. smolecule.comemory.edu Similarly, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has been effective in asymmetric 1,3-dipolar cycloadditions to produce optically active 8-oxabicyclo[3.2.1]octanes with high enantioselectivity. rsc.org Gold-catalyzed reactions have also been instrumental in achieving enantioselective synthesis of this bicyclic system. rsc.orgrsc.org
| Catalysis Type | Catalyst System | Reaction | Enantioselectivity | Reference |
| Organocatalysis | Achiral thiourea and chiral primary aminothiourea | Intermolecular [5+2] cycloaddition | High | nih.govnih.gov |
| Metal Catalysis | Chiral rhodium(II) complexes | Decomposition of vinyldiazomethanes with furans | Up to 97% ee | smolecule.comemory.edu |
| Metal Catalysis | Rhodium(II) complex and chiral Lewis acid | Asymmetric 1,3-dipolar cycloaddition | Up to 99% ee | rsc.org |
Influence of Homoconjugated Ketones on Stereoselectivity
The electronic properties of functional groups within the 8-oxabicyclo[3.2.1]octane framework can significantly influence the stereochemical outcome of reactions. A notable example is the effect of a homoconjugated carbonyl group, as seen in 8-oxabicyclo[3.2.1]oct-6-en-2-one. researchgate.netscispace.com
This homoconjugated ketone can act as either an electron-withdrawing or an electron-releasing group, depending on the electronic demands of the reaction intermediate or transition state. researchgate.netscispace.com For instance, in the electrophilic addition of benzeneselenyl chloride, the carbonyl group behaves as an electron-releasing substituent through favorable through-bond interactions. This electronic effect, in conjunction with steric factors, dictates the high regio- and stereoselectivity of the addition. scispace.com This dual electronic nature of the homoconjugated ketone provides a subtle yet powerful tool for controlling stereoselectivity in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives.
Functional Group Interconversions and Derivatization Strategies
The functionalized 8-oxabicyclo[3.2.1]octane core serves as a versatile scaffold for further chemical modifications. A variety of functional group interconversions and derivatization strategies have been developed to access a wide range of analogs.
Common transformations include the reduction of ketone and ester functionalities. For example, ketones can be reduced to alcohols, and esters can be reduced to the corresponding alcohols, often with high stereoselectivity. nih.govresearchgate.net Aldehydes on the bicyclic framework can be oxidized to carboxylic acids using reagents such as silver oxide. nih.govresearchgate.net
Cross-coupling reactions, such as Stille and Suzuki couplings, have been utilized to introduce biaryl moieties onto the 8-oxabicyclo[3.2.1]octane skeleton. nih.gov These reactions are typically performed on unsaturated derivatives, which can then be subjected to further transformations, such as reduction of the double bond, to yield saturated, diastereomeric products. nih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of biologically active compounds containing the 8-oxabicyclo[3.2.1]octane motif.
| Starting Material Functional Group | Reagents | Product Functional Group | Reference |
| Aldehyde | Silver oxide | Carboxylic acid | nih.govresearchgate.net |
| Ketone | Sodium borohydride or Lithium aluminum hydride | Alcohol | nih.govresearchgate.net |
| Ester | Lithium aluminum hydride | Alcohol | nih.govresearchgate.net |
| Unsaturated ester with triflate | Arylstannanes (Stille coupling) | Biaryl-substituted unsaturated ester | nih.gov |
Reduction Reactions of the Carbonyl Group
The carbonyl group at the C-2 position of the 8-oxabicyclo[3.2.1]octane framework is a key site for synthetic transformations, with reduction reactions being a fundamental approach to introduce stereochemical diversity. The stereochemical outcome of these reductions is often dictated by the steric environment of the bicyclic system, leading to the selective formation of specific alcohol diastereomers.
A common reducing agent employed for this transformation is sodium borohydride (NaBH₄). For instance, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one with NaBH₄ proceeds with high stereoselectivity to exclusively yield the corresponding 2-endo-ol derivative. biosynth.com This outcome is attributed to the steric hindrance posed by the bicyclic structure, which favors the attack of the hydride from the less hindered exo face of the carbonyl group.
Similarly, treatment of a bicyclic ketone derivative, 20a, with NaBH₄ in methanol leads to the reduction of the keto group. The resulting intermediate alcohol can then participate in an intramolecular reaction with a carbomethoxy group, leading to the formation of a lactone. epfl.ch More powerful reducing agents like lithium aluminum hydride (LiAlH₄) have also been utilized. The reduction of 7-formyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one with LiAlH₄ in anhydrous tetrahydrofuran (THF) results in the formation of the corresponding diol, 7-hydroxymethyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3α-ol. organic-chemistry.org
The following table summarizes representative reduction reactions of the carbonyl group in this compound derivatives.
| Starting Material | Reducing Agent | Solvent | Product | Yield | Ref |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one | NaBH₄ | - | 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol | 85% | biosynth.com |
| Bicyclic Ketone 20a | NaBH₄ | Methanol | Lactone 22 | 59% | epfl.ch |
| 7-formyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one | LiAlH₄ | Tetrahydrofuran | 7-hydroxymethyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3α-ol | - | organic-chemistry.org |
Bridge Cleavage Reactions of the Bicyclic Structure
The defining ether bridge of the 8-oxabicyclo[3.2.1]octane system can be selectively cleaved under specific reaction conditions, providing a pathway to highly functionalized monocyclic seven-membered rings. These bridge cleavage reactions are synthetically valuable for accessing complex carbocyclic frameworks that are otherwise challenging to prepare.
Attempts to achieve ether cleavage in the saturated 8-oxabicyclo[3.2.1]octan-3-one system using Lewis acids have been reported as unsuccessful. scispace.comarkat-usa.org However, derivatives of the unsaturated analogue, 8-oxabicyclo[3.2.1]oct-6-en-3-one, have been shown to undergo bridge cleavage. For example, treatment of the bromine adduct of 8-oxabicyclo[3.2.1]oct-6-en-3-one can lead to elimination and rearrangement reactions that result in the formation of various isomers of hydroxybenzaldehyde, indicating a cleavage of the bicyclic structure. scispace.comarkat-usa.org
The table below details examples of bridge cleavage reactions in derivatives of the 8-oxabicyclo[3.2.1]octane system.
| Starting Material | Reagent | Key Feature | Product | Ref |
| Unsymmetrically substituted 8-oxabicyclo[3.2.1]octene derivatives | Organolithium reagents | Complete regio- and stereoselectivity | Highly functionalized hydroxycycloheptenyl sulfones | biosynth.com |
| Bromine adduct of 8-oxabicyclo[3.2.1]oct-6-en-3-one | Various (unspecified) | Elimination and rearrangement | Isomers of hydroxybenzaldehyde | scispace.comarkat-usa.org |
| Saturated 8-oxabicyclo[3.2.1]octan-3-one analogue | Lewis acids | Unsuccessful | No cleavage | scispace.comarkat-usa.org |
Wittig-Horner Reactions and Subsequent Cyclizations
The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction provides a powerful tool for carbon-carbon double bond formation and has been applied to this compound for chain elongation at the C-2 position. This reaction involves the treatment of the ketone with a stabilized phosphonate ylide, leading to the formation of an α,β-unsaturated ketone.
Research by Hopf and Abhilash has demonstrated the utility of this methodology. thieme-connect.com They subjected this compound to various oxophosphonates in the presence of a base, such as sodium hydride, to generate the corresponding α,β-unsaturated ketone derivatives. These intermediates, possessing a newly formed exocyclic double bond, are valuable precursors for further transformations.
A significant application of this sequence is the subsequent cyclization of the Wittig-Horner products. Treatment of the resulting α,β-unsaturated ketones with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), induces a cyclization reaction to form novel furanocycloheptanols. thieme-connect.com This tandem Wittig-Horner reaction followed by cyclization offers an efficient route to complex, fused heterocyclic systems with a substitution pattern that has not been previously reported. thieme-connect.com
The following table summarizes the key steps of this synthetic sequence.
| Reactant 1 | Reactant 2 (Oxophosphonate) | Base | Intermediate Product | Cyclization Reagent | Final Product | Ref |
| This compound | Diethyl (2-oxopropyl)phosphonate | NaH | α,β-Unsaturated ketone | BF₃·OEt₂ | Furanocycloheptanol | thieme-connect.com |
| This compound | Various oxophosphonates | NaH | α,β-Unsaturated ketones | BF₃·OEt₂ | Furanocycloheptanols | thieme-connect.com |
Bromination and Elimination Reactions
The 8-oxabicyclo[3.2.1]octane skeleton, particularly its unsaturated derivatives, can undergo a variety of bromination and subsequent elimination reactions to introduce further functionality and unsaturation. These reactions often proceed with high stereoselectivity, governed by the rigid conformational nature of the bicyclic system.
Successive bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one has been shown to yield a tribromo derivative with high stereoselectivity. biosynth.com The initial electrophilic addition of bromine across the double bond is both stereo- and regioselective. thieme-connect.com Further bromination can then occur at the α-position to the carbonyl group.
The resulting polybrominated compounds can then undergo selective elimination of hydrogen bromide (HBr) to generate new unsaturated derivatives. For example, the selective elimination of one equivalent of HBr from 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one can be achieved. However, direct elimination from the ketone can be challenging. A more successful strategy involves the reduction of the ketone to the corresponding alcohol, followed by elimination. For instance, after reduction of the tribromo-ketone to the 2-endo-ol, treatment with a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in anhydrous THF leads to a smooth HBr elimination, affording a dibromo-oct-6-ene derivative. thieme-connect.com This indicates that elimination from the 6,7-dibromo moiety is significantly faster than from the 3-bromo position. thieme-connect.com
The table below outlines key bromination and elimination reactions on the 8-oxabicyclo[3.2.1]octane framework.
| Starting Material | Reagent(s) | Reaction Type | Product | Yield | Ref |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | 1. Br₂ in CH₂Cl₂; 2. Br₂ in AcOH | Successive Bromination | 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one | - | biosynth.com |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol | DBN in THF | HBr Elimination | 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-ol | 100% | thieme-connect.com |
| 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-yl benzoate | DBN in THF | HBr Elimination | 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-yl benzoate | 81% | thieme-connect.com |
Regio- and Stereoselective Additions
The double bond in unsaturated derivatives of this compound, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, is susceptible to electrophilic additions that proceed with a high degree of regio- and stereocontrol. The facial selectivity of these additions is primarily influenced by steric factors, while the regioselectivity can be governed by electronic effects, including the influence of the remote carbonyl group.
The addition of electrophiles like phenylselenyl chloride (PhSeCl) to 8-oxabicyclo[3.2.1]oct-6-en-2-one occurs with high stereo- and regioselectivity. biosynth.com The electrophile adds to the exo face of the double bond, which is sterically more accessible. The regioselectivity is attributed to a "frangomeric effect" where the homoconjugated carbonyl group acts as an electron-releasing substituent, stabilizing the developing positive charge at the C-7 position. thieme-connect.com A similar high degree of stereo- and regioselectivity is observed in the addition of bromine to this enone at low temperatures. thieme-connect.com
Following the initial addition, further functionalization can be achieved. For example, after the regio- and stereoselective addition of PhSeCl, subsequent α-ketone bromination and treatment with a base can lead to the formation of a diene system, such as 7-(phenylseleno)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one. biosynth.com The high selectivities observed in these transformations are a result of the interplay between steric and electronic factors within the bicyclic framework. biosynth.com
The following table presents examples of regio- and stereoselective additions to 8-oxabicyclo[3.2.1]oct-6-en-2-one.
| Starting Material | Electrophile | Key Features | Product | Ref |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | PhSeCl | High stereo- and regioselectivity (exo addition) | 6-exo-(phenylseleno)-7-exo-chloro-8-oxabicyclo[3.2.1]octan-2-one | biosynth.comthieme-connect.com |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | Br₂ in CH₂Cl₂ at -78°C | High stereo- and regioselectivity | 6-exo,7-endo-dibromo-8-oxabicyclo[3.2.1]octan-2-one | thieme-connect.com |
| 8-Oxabicyclo[3.2.1]oct-6-en-2-one | 1. PhSeCl; 2. α-ketone bromination; 3. Base | Regio- and stereoselective addition followed by elimination | 7-(phenylseleno)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | biosynth.com |
Iii. Reaction Mechanisms and Mechanistic Investigations
Proposed Mechanistic Pathways for Key Synthetic Transformations
Several elegant mechanistic pathways have been developed for the construction of the 8-oxabicyclo[3.2.1]octane framework. These often involve cascade or tandem reactions where multiple bonds are formed in a single operation.
One notable pathway is a tandem C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol (B89426) cyclization. rsc.orgthieme-connect.com This sequence is initiated by the oxidation of an allylic silyl (B83357) ether, which then undergoes a sigmatropic rearrangement followed by an intramolecular aldol reaction to furnish the bicyclic ketone. thieme-connect.com
Another approach involves the TiCl₄-mediated activation of 3-alkoxycyclobutanones, which then react with allenylsilanes. This multi-step process stereoselectively yields 8-oxabicyclo[3.2.1]octan-3-ones from simple, readily available starting materials. thieme.de
Gold-catalyzed reactions provide another efficient route. A proposed mechanism involves a dual-role gold catalyst that first facilitates a 1,3-acyloxy migration of a glycal-derived propargylic ester to form an allenic intermediate. Subsequently, the same catalyst acts as a Lewis acid to promote an intramolecular Ferrier reaction, leading to the formation of the disubstituted 8-oxabicyclo[3.2.1]octane product. rsc.orgrsc.org
The [5+2] cycloaddition of oxidopyrylium ylides with alkenes is a powerful method for accessing this heterocyclic system. nih.gov These reactive intermediates, generated from pyranone precursors, undergo a cycloaddition with a two-carbon partner to construct the bicyclic core. nih.gov Both intramolecular and intermolecular versions of this reaction have been successfully developed. nih.govnih.gov
A classic, yet effective, method is the Tiffeneau-Demjanov one-carbon ring enlargement. This reaction has been applied to transform an aminoalcohol derived from a furan-cyanovinyl acetate (B1210297) adduct into the parent 8-oxabicyclo[3.2.1]oct-6-en-2-one. scispace.com
Finally, reagent-controlled regiodivergent annulations offer access to the scaffold. Depending on the catalyst, different pathways are followed. A proposed mechanism for one pathway involves a Pd-catalyzed Tsuji–Trost allyl–allyl coupling followed by a Michael cyclization. An alternative pathway, promoted by quinine (B1679958), is believed to proceed through a cascade stepwise [5+2] cycloaddition and subsequent intramolecular Michael cyclization. acs.org
Role of Catalysts and Reagents in Directing Reaction Outcomes
In the tandem C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol reaction, a system comprising T⁺BF₄⁻ (tempo oxoammonium tetrafluoroborate) and ZnBr₂ is employed. rsc.org Here, ZnBr₂ acts as a catalyst, and control experiments have supported the proposed mechanistic pathway involving the Cope rearrangement and aldol cyclization. thieme-connect.com
Lewis acids are also crucial. For instance, TiCl₄ is used to mediate the reaction between 3-alkoxycyclobutanones and allenylsilanes, activating the cyclobutanone (B123998) for the multi-step transformation. thieme.de
Homogeneous gold catalysis has been utilized to achieve a tandem 1,3-acyloxy migration/Ferrier rearrangement. rsc.org The gold(I) catalyst is proposed to have a dual function, first enabling the formation of an allenic intermediate and then acting as a Lewis acid to facilitate the subsequent intramolecular Ferrier reaction, culminating in the bicyclic product. rsc.org
For enantioselective transformations, dual catalyst systems have proven highly effective. The enantioselective intramolecular [5+2] cycloaddition based on oxidopyrylium intermediates is promoted by a dual catalyst system consisting of a chiral primary aminothiourea and an achiral thiourea (B124793). nih.govharvard.edu Experimental evidence suggests a cooperative catalysis mechanism where both components are necessary to generate a reactive pyrylium (B1242799) ion pair that undergoes the cycloaddition with high enantioselectivity. harvard.edu The choice of reagent can also lead to different product scaffolds entirely. In the annulation of Achmatowicz products, a palladium catalyst directs the reaction towards bicyclic cyclopenta[b]pyrans, whereas quinine promotes a cascade reaction that yields 8-oxabicyclo[3.2.1]octane derivatives. acs.org
| Catalyst/Reagent System | Synthetic Transformation | Role |
| TiCl₄ | Reaction of 3-alkoxycyclobutanones and allenylsilanes | Lewis acid activator thieme.de |
| T⁺BF₄⁻ / ZnBr₂ | Tandem C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol reaction | Promotes tandem sequence rsc.orgthieme-connect.com |
| Gold(I) Catalyst | Tandem 1,3-acyloxy migration/Ferrier rearrangement | Dual role: facilitates migration and serves as Lewis acid rsc.orgrsc.org |
| Chiral aminothiourea & Achiral thiourea | Enantioselective intramolecular [5+2] cycloaddition | Cooperative catalysis to form reactive pyrylium ion pair harvard.edu |
| Palladium Catalyst | Annulation of Achmatowicz products | Directs reaction to cyclopenta[b]pyran (B14749333) products acs.org |
| Quinine | Annulation of Achmatowicz products | Promotes cascade to 8-oxabicyclo[3.2.1]octane products acs.org |
Intramolecular vs. Intermolecular Reactions
The construction of the 8-oxabicyclo[3.2.1]octane skeleton can be approached via both intramolecular and intermolecular strategies, with the choice often depending on the desired complexity and accessibility of starting materials.
Intramolecular reactions, such as the [5+2] cycloaddition of oxidopyrylium-alkenes, are highly effective for creating complex, functionalized tricyclic systems containing the 8-oxabicyclo[3.2.1]octane core. nih.gov By tethering the alkene dipolarophile to the pyranone precursor, the cycloaddition proceeds to construct two new rings and up to three new stereogenic centers with high diastereoselectivity in a single step. nih.gov Similarly, the gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement is an intramolecular process that efficiently assembles the bicyclic system from a linear precursor. rsc.org
Intermolecular reactions, on the other hand, offer a more general and convergent approach to the 8-oxabicyclo[3.2.1]octane framework from simpler, more accessible starting materials. nih.gov For example, the intermolecular [5+2] cycloaddition between a pyrylium ion intermediate and an electron-rich alkene provides direct access to the bicyclic core. nih.gov While initial efforts to develop enantioselective intermolecular variants proved challenging, successful methods have since been established using dual catalyst systems. nih.gov Another proposed intermolecular strategy involves the trapping of a transient 1,3-dipole with a dipolarophile in a Huisgen [3+2]-cycloaddition, which could provide direct access to the bicyclic system. uni-regensburg.de
| Reaction Type | Advantages | Example |
| Intramolecular | High efficiency for complex molecules, good stereocontrol | Asymmetric oxidopyrylium-alkene [5+2] cycloaddition nih.gov |
| Intermolecular | General access from simpler starting materials, convergent | Dual-catalyzed [5+2] cycloaddition of pyrylium ions and alkenes nih.gov |
Exploration of Intermediates and Transition States
The elucidation of reactive intermediates and the nature of transition states is fundamental to understanding and controlling the mechanisms of 8-oxabicyclo[3.2.1]octan-2-one synthesis.
In [5+2] cycloaddition reactions, oxidopyrylium ylides or pyrylium ion pairs are the key 5π intermediates. nih.govnih.gov In the dual-catalysis approach, it is proposed that a thiourea-complexed aminopyrylium salt is the crucial intermediate that undergoes the enantioselective cycloaddition. nih.gov The geometry of the transition state in these reactions is critical; for instance, the enantioselectivity of intermolecular [5+2] cycloadditions was found to be highly dependent on the substitution pattern of the pyrylium precursor, suggesting a critical role for substituents in controlling the transition structure geometry. nih.gov
In the gold-catalyzed tandem reaction, an allenic intermediate is formed via a 1,3-acyloxy migration, which then proceeds through an allylic oxocarbenium ion during the subsequent intramolecular Ferrier rearrangement. rsc.org
In some synthetic attempts, undesired intermediates can dictate the reaction course. For example, during efforts to achieve a [3+2]-cycloaddition with certain gem-disubstituted cyclopropanated furans, the formation of a zwitterionic intermediate was proposed to lead to the formation of isomeric dienes rather than the desired cycloadduct. uni-regensburg.de This highlights how the electronic properties of substituents can stabilize or destabilize key intermediates, thereby changing the reaction pathway. uni-regensburg.de
Iv. Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the 8-oxabicyclo[3.2.1]octane skeleton. The chemical shifts (δ) and coupling constants (J) of the protons, along with the chemical shifts of the carbon atoms, provide a detailed map of the molecule's structure.
In derivatives of the 8-oxabicyclo[3.2.1]octane system, specific protons exhibit characteristic signals. For instance, in a series of 2-carbomethoxy-3-biaryl-8-oxa-[3.2.1]octene compounds, the bridgehead proton H₁ typically appears as a doublet between δ 4.97-5.03 ppm, while the other bridgehead proton H₅ is observed as a multiplet around δ 4.65-4.68 ppm. nih.gov The diastereotopic methylene (B1212753) protons at the C₄ position are also distinct, with H₄β appearing as a double doublet at δ 2.98-3.09 ppm and H₄α as a doublet at δ 2.08-2.18 ppm. nih.gov For the related compound 8-oxabicyclo[3.2.1]oct-6-en-3-one, the bridgehead protons (H-1 and H-5) resonate at δ 5.10 ppm as a doublet, while the alkene protons (H-6 and H-7) show a singlet at δ 6.30 ppm. scielo.br
¹³C NMR spectra are equally informative. In one keto-ester derivative of the bicyclic system, the carbonyl carbons of the ketone and ester groups were observed at δ 195 ppm and δ 172-175 ppm, respectively. scielo.br These distinct chemical shifts allow for the unambiguous assignment of the carbon skeleton and the identification of functional groups.
Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons on the 8-Oxabicyclo[3.2.1]octane Skeleton in Various Derivatives
| Proton | 2-carbomethoxy-3-biaryl-8-oxa-[3.2.1]octene systems nih.gov | 8-Oxabicyclo[3.2.1]oct-6-en-3-one scielo.br |
| H₁ | 4.97-5.03 (d) | 5.10 (d) |
| H₅ | 4.65-4.68 (m) | 5.10 (d) |
| H₄β | 2.98-3.09 (dd) | 2.80 (dd) |
| H₄α | 2.08-2.18 (d) | 2.30 (d) |
| H₆/H₇ | - | 6.30 (s) |
d = doublet, dd = double doublet, m = multiplet, s = singlet
The 8-oxabicyclo[3.2.1]octane system is conformationally constrained, typically existing in either a chair or a boat conformation for the six-membered pyran ring. The preferred conformation is determined by analyzing NMR data, particularly proton-proton coupling constants, in conjunction with theoretical energy calculations. ufv.brresearchgate.net
Studies on various substituted 8-oxabicyclo[3.2.1]octan-3-ol derivatives have shown that the pyran ring predominantly adopts a chair conformation. ufv.brresearchgate.net This is determined through geometry optimization calculations using methods such as AM1, HF/6-31G, and DFT/B3LYP/6-31G. ufv.brresearchgate.net However, in certain highly substituted derivatives, NMR data may indicate the presence of a boat conformer in solution. ufv.brresearchgate.net In one such case, while energy calculations predicted the chair conformer to be more stable, theoretical calculations of the ¹H and ¹³C chemical shifts for the boat conformer showed better agreement with the experimental NMR data. ufv.brresearchgate.net This highlights the powerful synergy between experimental NMR and computational chemistry in providing a detailed understanding of molecular conformation in solution. ufv.brresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique used to determine the molecular weight and molecular formula of a compound. For 8-oxabicyclo[3.2.1]octan-2-one, the molecular formula is C₇H₁₀O₂, corresponding to a molecular weight of 126.15 g/mol . biosynth.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition. For example, a derivative with the proposed formula C₁₂H₁₄O₅ was confirmed by an HRMS peak at an m/z (mass-to-charge ratio) of 238.0827. scielo.br Analysis of the fragmentation patterns in the mass spectrum can also provide structural information. The mass spectrum of 8-oxabicyclo[3.2.1]oct-6-en-3-one shows a molecular ion peak (M⁺) at m/z 124 and significant fragment ions at m/z 82 and 81, the latter being the base peak (100% relative intensity). scielo.br
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The most characteristic feature in the IR spectrum of this compound and its derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides accurate data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous confirmation of the molecular structure. While the crystal structure for the parent this compound is not detailed in the provided sources, extensive crystallographic studies have been performed on its derivatives. nih.govacs.orgresearchgate.net
The analysis of a single crystal of a suitable derivative yields a wealth of information that is summarized in crystallographic data tables. These tables include details about the crystal system, unit cell dimensions, and parameters related to the quality of the structure refinement. nih.govresearchgate.net
For example, the analysis of (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate provided detailed structural parameters. nih.govresearchgate.net The data confirmed its molecular formula and orthorhombic crystal system. The refinement parameters, such as the R-factor (R[F² > 2σ(F²)] = 0.055), indicate a good agreement between the experimental diffraction data and the final structural model. nih.gov
Interactive Table: Crystal Data and Refinement Parameters for a Representative Derivative, (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate nih.gov
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₂H₁₆O₅ |
| Formula Weight (Mᵣ) | 240.25 |
| Crystal System | Orthorhombic |
| a (Å) | 6.8680 (12) |
| b (Å) | 12.295 (4) |
| c (Å) | 14.120 (3) |
| Volume (V) (ų) | 1192.3 (5) |
| Z (molecules/unit cell) | 4 |
| Data Collection | |
| Radiation type | Ag Kα |
| Temperature (K) | 296 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.055 |
| wR(F²) | 0.138 |
| Goodness-of-fit (S) | 1.02 |
| Reflections collected | 1974 |
| Parameters refined | 91 |
ORTEP Drawings for Molecular Visualization
The Oak Ridge Thermal-Ellipsoid Plot (ORTEP) program is a critical tool in X-ray crystallography for the visualization of molecular structures. An ORTEP drawing represents the atoms of a molecule as thermal ellipsoids, where the size and shape of the ellipsoid indicate the magnitude and direction of the atom's thermal vibration in the crystal lattice. This graphical representation provides a detailed three-dimensional view of the molecule, offering insights into its stereochemistry, conformation, and intramolecular distances.
Similarly, crystallographic data, often presented as ORTEP drawings in supplementary information of research articles, have been used to characterize other complex derivatives of the 8-oxabicyclo[3.2.1]octane core. rsc.orgrsc.org These analyses are fundamental in synthetic chemistry, providing definitive proof of a reaction's outcome, especially in stereoselective synthesis where multiple isomers are possible. nih.gov The detailed structural information gleaned from ORTEP plots is invaluable for understanding structure-activity relationships in medicinal chemistry research involving this scaffold. acs.orgacs.org
V. Computational and Theoretical Studies
Ab Initio Calculations and Density Functional Theory (DFT)
Ab initio calculations and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles. For 8-Oxabicyclo[3.2.1]octan-2-one and its derivatives, these techniques have been instrumental in understanding their conformational behavior, stability, and reactivity.
Theoretical calculations, including both ab initio and DFT methods, have been employed to predict the optimized geometry and structural parameters of the 8-oxabicyclo[3.2.1]octane framework. While specific data for the 2-one derivative is not extensively documented in readily available literature, studies on the parent 8-oxabicyclo[3.2.1]octane provide valuable insights. For instance, ab initio calculations at the STO-3G and 3-21G levels have been used to determine structural parameters, which were found to be in good agreement with experimental data derived from microwave spectroscopy. These studies are crucial for establishing a baseline understanding of the bond lengths and angles within this bicyclic system.
DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been applied to derivatives to optimize their geometries. These computational approaches are essential for predicting the three-dimensional structure of these molecules with a high degree of accuracy.
Table 1: Predicted Structural Parameters of the 8-Oxabicyclo[3.2.1]octane Ring System (General Values) (Note: This table is illustrative and based on general findings for the bicyclo[3.2.1]octane core, as specific computational data for this compound was not available in the searched literature.)
| Parameter | Predicted Value Range | Method |
| C-O Bond Length | 1.43 - 1.45 Å | DFT/Ab Initio |
| C-C Bond Length | 1.52 - 1.55 Å | DFT/Ab Initio |
| C=O Bond Length | ~1.22 Å | DFT |
| C-O-C Angle | 108 - 112° | DFT/Ab Initio |
| C-C-C Angle | 109 - 114° | DFT/Ab Initio |
A key aspect of the computational analysis of this compound and its derivatives is the study of its conformational isomers. The flexibility of the seven-membered ring allows for the existence of different conformers, primarily the chair and boat forms. Computational studies on various derivatives consistently show that the chair conformation is energetically more favorable than the boat conformation.
For instance, in the conformational analysis of hydroxylated derivatives of 8-oxabicyclo[3.2.1]octan-3-one, DFT calculations (B3LYP/6-31G*) predicted the chair conformer to have a lower relative energy. This preference for a chair-like geometry is a recurring theme in the computational analysis of this bicyclic system, attributed to the minimization of torsional and steric strain.
Computational methods are also employed to rationalize the reactivity and selectivity observed in reactions involving the 8-oxabicyclo[3.2.1]octane framework. For example, in the electrophilic addition to the double bond of 8-oxabicyclo[3.2.1]oct-6-en-2-one, the observed regioselectivity has been attributed to a "frangomeric effect" of the homoconjugated carbonyl group. Theoretical studies can model the transition states of such reactions, providing a quantitative basis for understanding why one product is formed preferentially over another. The carbonyl group can act as an electron-releasing substituent through favorable through-bond interactions, influencing the electron density at the reaction center.
Furthermore, DFT has been used to study the mechanism of cycloaddition reactions that form the 8-oxabicyclo[3.2.1]octane skeleton, helping to explain the observed stereoselectivities.
The conformational landscape of the 8-oxabicyclo[3.2.1]octane system is a central theme in its theoretical investigation. The pyran-like ring within the bicyclic structure is typically found to adopt a chair conformation. Studies on various derivatives using methods like AM1, HF/6-31G, and DFT/B3LYP/6-31G have confirmed the prevalence of the chair form.
While detailed potential energy surfaces for the conformational transitions of this compound are not widely published, related studies on the parent 8-oxabicyclo[3.2.1]octane have investigated the vibrational modes associated with ring twisting and bending. Ab initio calculations have helped to assign the fundamental vibrations observed in the far-infrared spectrum to specific conformational motions of the cycloheptane (B1346806) ring portion of the molecule. These studies provide a foundational understanding of the dynamic behavior of this bicyclic system.
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation are powerful tools for investigating the detailed mechanisms of chemical reactions. For the synthesis of the 8-oxabicyclo[3.2.1]octane core, computational studies have shed light on the pathways of key cycloaddition reactions.
For example, the mechanism of the [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes to form 8-oxabicyclo[3.2.1]octane derivatives has been analyzed using computational methods. These studies help to understand the role of catalysts and the origins of enantioselectivity. DFT calculations have also been used to investigate the mechanism of tandem C–H oxidation/oxa- doi.orgdoi.org Cope rearrangement/aldol (B89426) cyclization reactions that lead to the formation of this bicyclic system. Such simulations can map out the entire reaction coordinate, identifying transition states and intermediates, and thereby providing a detailed picture of how the reaction proceeds.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Binding Relationship (SBR) Predictions
While specific QSAR or SBR studies for this compound are not prominently featured in the literature, the broader class of 8-oxabicyclo[3.2.1]octane derivatives has been the subject of such investigations, particularly in the context of their interaction with biological targets.
Derivatives of the 8-oxabicyclo[3.2.1]octane scaffold have shown interesting structure-activity relationships as inhibitors of monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). These studies have revealed that modifications to the substituents on the bicyclic core can significantly impact binding affinity and selectivity. For instance, the stereochemistry of the substituents has been shown to be a critical determinant of biological activity.
Furthermore, derivatives of this scaffold have been designed and synthesized as potent HIV-1 protease inhibitors. In these studies, the 8-oxabicyclo[3.2.1]octanol-derived ligands are designed to interact with specific residues in the S2 subsite of the enzyme. Molecular docking simulations are often employed in such studies to predict the binding modes of the inhibitors and to guide the design of new, more potent analogs. Although a formal QSAR model may not always be developed, the underlying principles of understanding the relationship between molecular structure and biological activity are central to this research.
Vi. Applications in Medicinal Chemistry and Biological Activity Mechanisms
Design and Synthesis of Bioactive Derivatives
The 8-oxabicyclo[3.2.1]octane core serves as a versatile starting point for the synthesis of a wide range of biologically active molecules. Synthetic strategies often focus on stereoselective functionalization to create derivatives with tailored pharmacological profiles.
A significant area of research has been the development of 8-oxabicyclo[3.2.1]octane derivatives as analogues of tropane (B1204802) alkaloids like cocaine, which are known to inhibit monoamine transporters. These transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse.
Historically, the basic nitrogen atom in the tropane skeleton was considered essential for binding to monoamine transporters, particularly for forming an ionic bond with an aspartic acid residue in the DAT. acs.org However, research has demonstrated that this nitrogen is not a prerequisite for potent inhibitory activity. acs.orgnih.gov By replacing the nitrogen atom of the tropane scaffold with an oxygen atom, researchers have created potent non-nitrogen inhibitors, challenging previous assumptions about the binding requirements of these transporters. acs.orgnih.gov
The synthesis of these "oxatropane" analogues, specifically 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, has shown that these compounds retain high affinity for the DAT. acs.orgnih.gov For instance, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogues are potent DAT inhibitors with IC50 values of 3.27 nM and 2.34 nM, respectively. acs.org
Further studies involving Stille and Suzuki cross-coupling protocols have been employed to synthesize a variety of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov Subsequent samarium iodide reduction of the intermediate tropenes yields the saturated bicyclic systems. nih.govresearchgate.netsci-hub.se These synthetic efforts have produced compounds with significant binding affinities and notable selectivity for DAT over SERT. nih.gov For example, certain benzothiophene-substituted derivatives have demonstrated a 177-fold selectivity for DAT versus SERT. nih.gov
The biological evaluation of these compounds confirms that the 8-heteroatom's nature is not a critical limiting factor for inhibitory potency at monoamine transporters. sci-hub.se Indeed, 8-oxa, 8-thia, and 8-carba bicyclo[3.2.1]octanes can be equipotent to their 8-aza counterparts. nih.govsci-hub.se
The 8-oxabicyclo[3.2.1]octane framework has been ingeniously incorporated into the design of potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is a critical target for antiretroviral therapy as it is essential for the maturation of the virus.
Researchers have designed and synthesized a class of HIV-1 protease inhibitors that feature 8-oxabicyclo[3.2.1]octanol-derived moieties as P2-ligands. nih.govlatrobe.edu.aunih.gov These ligands are designed to interact with the S2 subsite of the HIV-1 protease active site. nih.govlatrobe.edu.auornl.gov The design strategy is based on mimicking key binding elements of other potent inhibitors, with the oxygen atom in the 8-oxabicyclo[3.2.1]octanyl urethane (B1682113) intended to form crucial interactions within the enzyme's binding pocket. nih.gov
The synthesis of these complex inhibitors often utilizes a [5+2] cycloaddition as a key step to construct the bicyclic core. nih.govlatrobe.edu.aunih.gov This approach allows for the creation of stereochemically defined fused-polycyclic ligands. nih.govlatrobe.edu.au
Several of these synthesized inhibitors have exhibited potent enzyme inhibitory and antiviral activity in cell-based assays. nih.govlatrobe.edu.aunih.gov High-resolution X-ray crystallography of these inhibitors bound to HIV-1 protease has provided valuable molecular insights. nih.govnih.govornl.gov These structural studies reveal extensive interactions with the backbone atoms of the protease, validating the design strategy and providing a foundation for the further optimization of inhibitor potency and resistance profiles. nih.govresearchgate.net
The 8-oxabicyclo[3.2.1]octane motif is a core structure in numerous natural products that exhibit a wide range of significant biological activities. nih.gov Examples include the cortistatins, which are steroidal alkaloids with potent anti-proliferative activity on human umbilical vein endothelial cells, and englerin A, a sesquiterpene that selectively inhibits renal cancer cell growth. nih.gov
The conformationally rigid 8-oxabicyclo[3.2.1]oct-6-en-3-one template is an appealing starting material for synthesizing analogues of biologically relevant natural compounds, particularly for developing non-iterative approaches to polyoxygenated fragments commonly found in these molecules. chimia.ch The development of efficient synthetic routes to these scaffolds is highly desirable for creating libraries of skeletally diverse and densely functionalized molecules for biological screening. nih.gov
Furthermore, analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one have been synthesized and evaluated for other biological activities, such as plant growth regulation. scielo.br These studies explore how modifications to the core structure influence its interaction with various biological systems. scielo.br
Mechanism of Action Studies at a Molecular Level
Understanding how 8-oxabicyclo[3.2.1]octane derivatives interact with their biological targets is crucial for rational drug design. These studies focus on elucidating binding modes, identifying key interactions, and determining the structural basis for selectivity.
Structure-activity relationship (SAR) studies have been instrumental in mapping the binding profiles of 8-oxabicyclo[3.2.1]octane derivatives. By systematically modifying the scaffold and its substituents, researchers can determine the impact of these changes on binding affinity and selectivity for various biological targets, such as monoamine transporters.
The primary mechanism by which cocaine exerts its psychostimulant effects is by binding to the DAT and inhibiting the reuptake of dopamine from the synapse. nih.gov Derivatives of 8-oxabicyclo[3.2.1]octane have been extensively studied as cocaine analogues to understand the molecular interactions governing DAT binding and to develop potential medications for cocaine abuse. nih.govresearchgate.net
These studies have shown that the 2β-carbomethoxy-3β-aryl configured compounds exhibit interesting SAR profiles, with potency at both DAT and SERT. nih.gov The orientation of the 3-aryl ring is a critical determinant of potency and selectivity. researchgate.net For instance, the 3β-(3,4-dichlorophenyl) substituted oxatropane is a highly potent inhibitor of the DAT. acs.org
Binding affinity data, typically expressed as IC50 values, quantify the potency of these compounds. Below is a table summarizing the DAT and SERT binding affinities for selected 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives.
| Compound | Substituent (X,Y) | Diastereomer | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|---|---|
| 16a | X=CH, Y=CH | 2β,3β | 11.2 | 40.4 | 3.6 |
| 16a | X=CH, Y=CH | 2β,3α | 10.4 | 145 | 13.9 |
| 16e | X=CH, Y=S | 2β,3β | 10.5 | 25.1 | 2.4 |
| 16e | X=CH, Y=S | 2β,3α | 4.5 | 27.9 | 6.2 |
| 16p | X=S, Y=CH | 2β,3β | 1.7 | 301 | 177.1 |
| 16p | X=S, Y=CH | 2β,3α | 3.1 | 52.7 | 17.0 |
Data adapted from Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & medicinal chemistry, 20(8), 2762–2772. nih.gov
This data highlights how subtle changes in the biaryl substituent and the stereochemistry of the molecule can lead to significant differences in potency and selectivity, providing a molecular-level understanding of the binding mechanism. The benzothiophene-substituted compound (16p) in the 2β,3β configuration is particularly noteworthy for its high potency and remarkable 177-fold selectivity for DAT over SERT. nih.gov
Binding Profiles and Selectivity for Biological Targets
Serotonin Transporter (SERT) Inhibition
Derivatives of 8-oxabicyclo[3.2.1]octane have been identified as potent inhibitors of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. Inhibition of SERT is a primary mechanism for many antidepressant medications. Research has shown that the potency and selectivity of these compounds are highly dependent on their stereochemistry and the nature of substituents on the bicyclic ring.
Specifically, 3-aryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters have been extensively studied. Both diastereomers, the 2β-carbomethoxy-3α-aryl and the 2β-carbomethoxy-3β-aryl configurations, demonstrate inhibitory activity at SERT. sci-hub.se However, the 3β-aryl "chair" configured compounds often exhibit higher potency. sci-hub.senih.gov The introduction of heteroaryl moieties on the 3-aryl ring has been explored as a strategy to enhance SERT selectivity over the dopamine transporter (DAT). sci-hub.se For instance, the substitution with 4-(2-pyrrolyl)phenyl and 4-(2-thiophenyl)phenyl groups has been shown to increase binding potency at SERT. sci-hub.se
The following table summarizes the SERT inhibition data for selected 3-(4-heteroarylphenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
| 10 | 102 | 248 | 0.4 |
| 11 | 272 | 242 | 1.1 |
| 12 | >10,000 | 2000 | >5 |
| 25 (3α-aryl) | 109 | 48 | 2.3 |
| 26 (3β-aryl) | 148 | 68 | 2.2 |
| Data sourced from literature. sci-hub.se |
Enzyme Inhibition Kinetics
The 8-oxabicyclo[3.2.1]octane scaffold has also been incorporated into inhibitors of various enzymes. Its constrained geometry can mimic the transition state of enzymatic reactions or effectively occupy active site pockets.
One notable application is in the design of HIV-1 protease inhibitors. ornl.gov In this context, the 8-oxabicyclo[3.2.1]octan-6-ol core is designed to interact with amino acid residues in the S2 subsite of the enzyme. ornl.gov Detailed kinetic studies of these inhibitors provide insights into their mechanism of action, including the determination of inhibition constants (Ki).
Another area of investigation involves the synthesis of derivatives that act as inhibitors of myo-inositol monophosphatase (IMPase), an enzyme implicated in the therapeutic action of lithium. researchgate.net Kinetic analysis of these inhibitors allows for the measurement of key parameters such as the bimolecular rate constant (Ki), the equilibrium binding constant (Keq), and the phosphorylation rate constant (k2). researchgate.net This data is crucial for understanding the efficiency and mode of enzyme inactivation.
| Enzyme Target | Inhibitor Scaffold | Measured Kinetic Parameters |
| HIV-1 Protease | 8-oxabicyclo[3.2.1]octan-6-ol derived P2-ligands | Enzyme inhibitory activity (Ki) |
| myo-Inositol Monophosphatase (IMPase) | 8-oxabicyclo[3.2.1]octene derivatives | Bimolecular rate constant (Ki), Equilibrium binding constant (Keq), Phosphorylation rate constant (k2) |
Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis
The biological activity of 8-oxabicyclo[3.2.1]octane derivatives is profoundly influenced by their three-dimensional structure. Structure-activity relationship (SAR) studies have been pivotal in elucidating the key structural features required for potent and selective binding to biological targets like SERT.
Key SAR findings for SERT inhibitors based on this scaffold include:
Stereochemistry at C2 and C3: The relative configuration of substituents at the C2 and C3 positions is critical. For 2-carbomethoxy-3-aryl derivatives, the 2β, 3β ("chair") configuration generally confers higher potency at both DAT and SERT compared to the 2β, 3α ("boat") diastereomers, which show much weaker potency at SERT. nih.govresearchgate.net
Nature of the 3-Aryl Substituent: The substitution pattern on the C3-aryl ring significantly impacts binding affinity and selectivity. The introduction of biaryl systems, particularly with specific heteroaryl rings like thiophene (B33073) or pyrrole, can shift the selectivity towards SERT. sci-hub.senih.gov For example, 3-monoaryl systems often show DAT selectivity, whereas certain 3-biaryl systems exhibit a preference for SERT. nih.gov
These SAR insights are fundamental for the rational design of new ligands with improved potency and selectivity profiles for the serotonin transporter.
Agricultural Chemistry Applications
Beyond medicinal chemistry, derivatives of 8-oxabicyclo[3.2.1]octan-2-one have demonstrated significant potential in agriculture as plant growth regulators and herbicides.
Herbicidal Activity and Plant Growth Regulatory Effects
Several derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have been synthesized and evaluated for their effects on plant growth. These compounds have shown selective activity, inhibiting the growth of certain plant species while having little to no effect on others. dss.go.thacs.org
For example, studies on the radicle growth of sorghum (Sorghum bicolor), a monocot, and cucumber (Cucumis sativus), a dicot, revealed that at a concentration of 100 µg/mL, all tested 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives inhibited sorghum root growth by 23-56%. dss.go.thacs.org In contrast, these same compounds stimulated the root growth of cucumber. dss.go.thacs.org This selective phytotoxicity highlights their potential for development as targeted herbicides. Further research on derivatives of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has also identified compounds with potential herbicidal activity against various weeds. nih.gov
The table below shows the effect of various 8-oxabicyclic compounds on the radicle growth of sorghum.
| Compound (at 100 µg/mL) | Effect on Sorghum Radicle Growth (% Inhibition) |
| 7 | 56.4 |
| 8 | 46.2 |
| 9 | 23.3 |
| 10 | 35.5 |
| 11 | 28.5 |
| 12 | 42.1 |
| 13 | 38.3 |
| 14 | 24.6 |
| Data adapted from Demuner et al., 1998. dss.go.thacs.org |
Phytogrowth-Modulating Properties
The ability of this compound derivatives to both inhibit and stimulate growth in different plant species categorizes them as phytogrowth modulators. nih.gov The most active compounds often possess a carbonyl group conjugated with a double bond within their structure. nih.gov
The selective effects are a key feature of their phytogrowth-modulating properties. As mentioned, a study demonstrated that while inhibiting sorghum root growth, the tested compounds simultaneously stimulated cucumber root growth by 5-30% at a concentration of 100 µg/mL. dss.go.thacs.org None of the tested compounds had a significant effect on the germination percentage of either species, indicating that their primary mode of action is on post-germination growth processes, specifically radicle elongation. dss.go.thacs.org This dual activity suggests that these compounds could be used to selectively promote the growth of certain crops while suppressing competing weeds. dss.go.thacs.org
Vii. Chemical Reactivity and Transformations
Annulation Reactions and Furanocycloheptanol Synthesis
Annulation, the formation of a new ring onto a pre-existing molecule, is a key transformation of 8-oxabicyclo[3.2.1]octan-2-one, leading to more complex fused-ring systems. A notable application is in the synthesis of furanocycloheptanols.
The process commences with a Wittig-Horner reaction on this compound. thieme-connect.com This reaction involves chain elongation using various oxophosphonates to yield α,β-unsaturated ketones. thieme-connect.com Subsequent treatment of these intermediates with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), induces cyclization. thieme-connect.com This acid-catalyzed reaction results in the formation of furanocycloheptanols, which are cycloheptanes annulated with a furan (B31954) ring. thieme-connect.com This synthetic route provides access to furanocycloheptanols with previously unreported substitution patterns. thieme-connect.com
Another developed strategy involves reagent-controlled regiodivergent annulation protocols using Achmatowicz products (dihydropyranones) with vinylogous nucleophiles. acs.org Depending on the reagents used, these reactions can yield either bicyclic cyclopenta[b]pyrans or derivatives of 8-oxabicyclo[3.2.1]octane. acs.org The formation of the 8-oxabicyclo[3.2.1]octane derivatives is proposed to occur through a quinine-promoted cascade involving a stepwise [5+2] cycloaddition followed by an intramolecular Michael cyclization. acs.org
Furthermore, TiCl₄-promoted tandem reactions involving carbonyl addition and Friedel-Crafts cyclization have been employed to synthesize benzo-fused 8-oxabicyclo[3.2.1]octanes. nih.gov For example, the reaction of a dihydrofuran with ethyl pyruvate (B1213749) in the presence of TiCl₄ yields the corresponding 8-oxabicyclo[3.2.1]octane derivative with high diastereoselectivity. nih.gov
Table 1: Synthesis of Furanocycloheptanols from this compound
| Step | Reaction Type | Reagents | Intermediate/Product | Key Feature |
| 1 | Wittig-Horner Reaction | Diethyl (2-oxopropyl)phosphonate, NaH, THF | α,β-unsaturated ketone | Chain elongation at the carbonyl group. thieme-connect.com |
| 2 | Cyclization | BF₃·OEt₂ in CH₂Cl₂ | Furanocycloheptanol | Lewis acid-catalyzed annulation to form a furan ring. thieme-connect.com |
Intramolecular Cyclizations and Rearrangements
The rigid framework of the 8-oxabicyclo[3.2.1]octane system is a useful template for directing intramolecular cyclizations and rearrangements, enabling the stereocontrolled synthesis of complex polycyclic structures.
A notable example is the acid-catalyzed intramolecular Friedel-Crafts alkylation. rsc.org This reaction utilizes a spiroketal as an electrophile to form a benzene-fused 8-oxabicyclo[3.2.1]octane ring system, a structure that is otherwise difficult to access. The most effective conditions for this cyclization involve using slightly more than one equivalent of BF₃·OEt₂ in refluxing tetrahydrofuran (B95107) (THF). rsc.org The presence of an electron-donating group on the aromatic ring, positioned para to the cyclization site, significantly facilitates the reaction. rsc.org
Tandem reactions involving rearrangements have also been developed. A process involving C–H oxidation, an oxa- nih.govnih.gov Cope rearrangement, and an aldol (B89426) cyclization of allylic silyl (B83357) ethers has been shown to efficiently construct the 8-oxabicyclo[3.2.1]octane skeleton. rsc.orgthieme-connect.com This sequence is promoted by a combination of tempo oxoammonium tetrafluoroborate (B81430) (T⁺BF₄⁻) and zinc bromide (ZnBr₂). rsc.orgthieme-connect.com
Gold(I) catalysis has been employed for the asymmetric synthesis of enantiomerically pure 8-oxabicyclo[3.2.1]octanes from glycal-derived 1,6-enynes. rsc.org This method proceeds through a tandem 1,3-acyloxy migration and Ferrier rearrangement. The resulting bicyclic compounds can then undergo an interrupted Nazarov cyclization to produce diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes. rsc.org
Cycloaddition Reactions and Formation of Diverse Functionalities
Cycloaddition reactions are powerful tools for constructing the 8-oxabicyclo[3.2.1]octane core and for further functionalizing it. Various modes of cycloaddition, including [4+3], [5+2], and 1,3-dipolar cycloadditions, have been successfully employed.
The [4+3] cycloaddition of an oxyallyl intermediate with furan is a common method for synthesizing the 8-oxabicyclo[3.2.1]oct-6-en-3-one framework. mdpi.com For instance, the oxyallyl cation generated from 1,3-dichloro-3-methylbutan-2-one (B13945802) reacts with furan to produce (2-endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. mdpi.com
The [5+2] cycloaddition of pyrylium (B1242799) ylides with alkenes or alkynes provides a direct route to the 8-oxabicyclo[3.2.1]octane skeleton, embedding an α,β-unsaturated ketone in the product. nih.gov Highly enantioselective intermolecular [5+2] cycloadditions have been achieved using a dual catalyst system. nih.gov Similarly, base-mediated asymmetric intramolecular [5+2] cycloadditions of oxidopyrylium-alkene systems have been investigated, leading to functionalized tricyclic systems containing the 8-oxabicyclo[3.2.1]octane core with high diastereoselectivity. acs.org
1,3-Dipolar cycloadditions are also prevalent. The reaction of a cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives, catalyzed by a dirhodium(II) complex, yields cycloadducts with the 8-oxabicyclo[3.2.1]octane ring system in high enantiomeric excess. nih.gov This method was utilized in the asymmetric synthesis of the natural product endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one. nih.gov
Table 2: Examples of Cycloaddition Reactions Forming the 8-Oxabicyclo[3.2.1]octane Core
| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Feature |
| [4+3] | Oxyallyl cation + Furan | NaTFE in TFE | Forms the seven-membered carbocycle and oxabridge simultaneously. mdpi.com |
| [5+2] | Pyrylium ylide + Alkene | Dual catalyst (achiral thiourea (B124793) + chiral aminothiourea) | Highly enantioselective intermolecular cycloaddition. nih.gov |
| [5+2] Intramolecular | Oxidopyrylium-alkene system | Base-mediated | Constructs tricyclic systems with high diastereoselectivity. acs.org |
| 1,3-Dipolar | Formyl-carbonyl ylide + Phenylacetylene | Rh₂(S-TCPTTL)₄ | Catalytic asymmetric synthesis of substituted derivatives. nih.gov |
Ring-Opening Reactions and Formation of Monocyclic/Linear Compounds
The strained nature of the 8-oxabicyclo[3.2.1]octane system facilitates ring-opening reactions, which are valuable for transforming the bicyclic scaffold into stereochemically defined monocyclic or linear compounds. thieme.de
Acid-catalyzed ring-opening of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, formed from [4+3] cycloadditions, can lead to the formation of 2-furanyl cyclopentanones in high yields. researchgate.net A more direct ring-opening at the bridgehead has been achieved using silyl ketene (B1206846) acetals in a concentrated solution of lithium perchlorate (B79767) in diethyl ether. nih.gov This reaction opens the oxabridge to produce highly functionalized cycloheptadienes, which are versatile intermediates for natural product synthesis. nih.gov
The oxygen bridge can also be cleaved reductively. nih.gov This transformation results in the formation of functionalized seven-membered carbocyclic compounds, often preserving the stereochemistry established in the bicyclic precursor. nih.gov
Reactivity of Homoconjugated Ketones
In derivatives such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, the carbonyl group is homoconjugated with the C6-C7 double bond. This through-space or through-bond interaction significantly influences the molecule's reactivity, allowing the carbonyl group to act as either an electron-withdrawing or an electron-releasing group depending on the reaction's electronic demand. scispace.comscispace.com
This homoconjugation effect is evident in electrophilic addition reactions. For example, the addition of phenylselenyl chloride (PhSeCl) to 8-oxabicyclo[3.2.1]oct-6-en-2-one proceeds with high stereo- and regioselectivity. scispace.com The regioselectivity is attributed to the homoconjugated carbonyl group acting as an electron-releasing substituent, stabilizing the cationic intermediate. scispace.com
Conversely, in reactions involving nucleophilic attack or enolate formation, the carbonyl group exhibits its typical electron-withdrawing character. scispace.com The dual electronic nature of the homoconjugated ketone is a key feature that has been exploited in the stereoselective synthesis of various derivatives. scispace.comscispace.com Furthermore, this homoconjugation, combined with ring strain, is believed to be the basis for the exceptional reactivity of some 8-oxabicyclo[3.2.1]octane derivatives as dienophiles in Diels-Alder reactions, reacting faster than classic bicyclo[2.2.1]heptene systems. nih.govacs.org
Viii. Future Directions and Emerging Research Areas
Development of Novel Asymmetric Synthetic Methodologies
The chiral nature of many biologically active molecules containing the 8-oxabicyclo[3.2.1]octane core necessitates the development of enantioselective synthetic methods. nih.gov While significant progress has been made, the future lies in creating more practical, atom-economical, and versatile asymmetric strategies.
Emerging research focuses on several key approaches:
Catalytic Asymmetric Cycloadditions: The [5+2] cycloaddition of pyrylium (B1242799) ion intermediates with electron-rich alkenes is a powerful method for constructing the 8-oxabicyclo[3.2.1]octane framework. nih.gov Future work is directed towards expanding the scope of dual-catalyst systems, which utilize a combination of an achiral thiourea (B124793) and a chiral primary aminothiourea, to achieve high enantioselectivity for a broader range of substrates. nih.govnih.gov Similarly, enantioselective [3+2] cycloadditions using novel chiral catalysts are being explored. For instance, platinum- and rhodium-catalyzed reactions of carbonyl ylides represent a promising avenue. nih.govnih.gov A catalytic asymmetric synthesis has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic γ,δ-ynones. nih.govresearchgate.net
Gold-Catalyzed Cascade Reactions: Gold(I) catalysis has emerged as an efficient tool for preparing enantiomerically pure 8-oxabicyclo[3.2.1]octanes from glycal-derived 1,6-enynes. rsc.orgrsc.org These reactions proceed through a tandem 1,3-acyloxy migration/Ferrier rearrangement. rsc.orgrsc.org Future research will likely focus on expanding the complexity and diversity of the molecules accessible through these elegant cascade processes. rsc.org
Diastereoselective and Enantioselective Cationic Cyclizations: A novel and practical diastereoselective cationic cascade cyclization mediated by TiCl4 has been developed for the synthesis of 8-oxabicyclo[3.2.1]octanes. lsu.edu A key area for future development is the refinement of this method to achieve even higher levels of enantioselectivity, potentially by using new chiral acetals or developing chiral Lewis acid catalysts. lsu.edu
Intramolecular Cycloadditions: The base-mediated asymmetric intramolecular oxidopyrylium-alkene [5+2] cycloaddition reaction is another promising strategy. acs.org This method allows for the construction of complex tricyclic systems containing the 8-oxabicyclo[3.2.1]octane core with high diastereoselectivity. acs.org Further research is aimed at understanding and controlling the stereochemical outcomes by modifying the substrate structure, such as the alkene tether length and substituents. acs.org
| Methodology | Catalyst/Reagent | Key Features | Potential Future Development |
|---|---|---|---|
| Intermolecular [5+2] Cycloaddition | Dual catalyst system (achiral thiourea + chiral aminothiourea) | Highly enantioselective access to the core scaffold from simple starting materials. nih.govnih.gov | Broadening substrate scope and development of new catalyst systems. |
| [3+2] Cycloaddition | Dihodium(II) complexes (e.g., Rh2(S-TCPTTL)4) or Cationic Platinum-phosphine complexes | Enantioselective synthesis from cyclic formyl-carbonyl ylides or acyclic γ,δ-ynones. nih.govnih.govacs.org | Discovery of more efficient and selective metal catalysts. |
| Gold-Catalyzed Tandem Reaction | Gold(I) catalysts | Efficient preparation of enantiomerically pure derivatives from glycals via cascade reactions. rsc.orgrsc.org | Application to the synthesis of complex natural products. |
| Cationic Cascade Cyclization | TiCl4 with chiral acetals | Diastereoselective and enantioselective synthesis with controllable stereochemical outcomes. lsu.edu | Design of novel chiral Lewis acids to improve enantioselectivity. |
| Intramolecular [5+2] Cycloaddition | Base-mediated (e.g., DBU) | Constructs complex, functionalized tricyclic systems with high diastereoselectivity. acs.org | Further investigation of stereocontrol elements and reaction mechanisms. |
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the 8-oxabicyclo[3.2.1]octane scaffold have shown significant promise as potent inhibitors of monoamine transporters, indicating their potential as therapeutics for conditions like cocaine abuse. nih.govnih.gov Future research is expanding beyond these initial findings to identify novel biological targets and explore a wider range of therapeutic applications.
Central Nervous System (CNS) Disorders: The ability of 8-oxabicyclo[3.2.1]octane derivatives to modulate dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters remains a primary area of interest. nih.govnih.govresearchgate.net Research is focused on designing analogs with improved selectivity and pharmacokinetic profiles. researchgate.net The goal is to develop compounds that can serve as medications for substance abuse disorders by blocking the reinforcing effects of drugs like cocaine. nih.gov Structure-activity relationship (SAR) studies are crucial in this effort, exploring how different substituents on the bicyclic core affect potency and selectivity for DAT versus SERT. nih.govresearchgate.net
Beyond Monoamine Transporters: The structural rigidity and stereochemical complexity of the 8-oxabicyclo[3.2.1]octane core make it an attractive scaffold for targeting other biological systems. Its presence in various natural products with diverse activities suggests a broader therapeutic potential. nih.govrsc.org For example, approaches to thromboxane (B8750289) A2 analogues, which play a role in blood clotting and vasoconstriction, have been developed from 8-oxabicyclo[3.2.1]oct-6-en-3-ones. rsc.org Future screening of compound libraries based on this scaffold against a wide array of receptors, enzymes, and ion channels could uncover entirely new therapeutic applications.
| Biological Target | Derivative Class | Potential Therapeutic Application | Key Research Findings |
|---|---|---|---|
| Dopamine Transporter (DAT) | 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes | Cocaine abuse and other substance use disorders. nih.govacs.org | Certain analogs are potent DAT inhibitors, demonstrating that the 8-amino function of tropanes is not required for binding. researchgate.netacs.org |
| Serotonin Transporter (SERT) | 3-(Biaryl)-8-oxabicyclo[3.2.1]octanes | Depression, anxiety, and substance use disorders. nih.gov | Some diastereomers show selectivity for SERT over DAT, offering a pathway to modulate serotonergic systems. nih.govresearchgate.net |
| Thromboxane A2 Receptors | 2,6-Dioxabicyclo[3.2.1]octane derivatives | Cardiovascular diseases (anti-platelet agents). | The 8-oxabicyclo[3.2.1]oct-6-en-3-one core can be converted into thromboxane A2 analogues. rsc.org |
Advanced Computational Modeling for Drug Design and Mechanism Elucidation
To accelerate the discovery and optimization of new 8-oxabicyclo[3.2.1]octan-2-one-based compounds, advanced computational modeling is becoming an indispensable tool. These in silico methods offer insights that can guide synthetic efforts and rationalize experimental observations.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for understanding the relationship between the three-dimensional structure of a molecule and its biological activity. nih.gov By building predictive models for related scaffolds like 8-azabicyclo[3.2.1]octanes, researchers can apply these methods to design novel 8-oxabicyclo[3.2.1]octane derivatives with enhanced potency and selectivity for targets like the dopamine and serotonin transporters. nih.gov
Mechanism Elucidation: Computational chemistry can be used to analyze reaction mechanisms and predict stereochemical outcomes in asymmetric synthesis. For instance, computational evidence has been used to understand the basis for enantioselectivity in the [5+2] cycloaddition reactions used to form the 8-oxabicyclo[3.2.1]octane core. nih.gov Future research will increasingly rely on these models to design more effective chiral catalysts and predict the most favorable reaction pathways, thereby reducing the need for extensive empirical screening.
Molecular Docking and Pharmacophore Modeling: Molecular docking simulations can predict the binding orientation of 8-oxabicyclo[3.2.1]octane derivatives within the active site of a biological target. This information is critical for rational drug design, allowing for the targeted modification of the scaffold to enhance binding affinity and specificity. Pharmacophore modeling helps to identify the key structural features required for biological activity, guiding the design of new lead compounds. uni-regensburg.de
Applications in Materials Science and Polymer Chemistry
While the primary focus has been on biomedical applications, the unique and rigid structure of the 8-oxabicyclo[3.2.1]octane framework presents intriguing possibilities in materials science and polymer chemistry.
Bio-based Polymers: There is a growing demand for sustainable polymers derived from renewable feedstocks. rsc.org A related monomer, 8-oxa-3-azabicyclo[3.2.1]octan-2-one, can be synthesized from lignocellulosic biomass and CO2. rsc.orgstanford.edu This bicyclic lactam undergoes solution-phase anionic ring-opening polymerization (AROP) to produce a polyamide with a high glass transition temperature (Tg) of 129 °C, making it a compelling alternative to conventional petrochemical plastics. stanford.edu Future research could explore the polymerization of this compound itself or its derivatives to create novel polyesters with unique thermal and mechanical properties.
Polymer Backbone Disassembly: The oxabicyclic framework can be incorporated into polymer backbones as a cleavable unit. For example, derivatives of the related 7-oxabicyclo[2.2.1]heptene system have been used in ring-opening metathesis polymerization (ROMP). rsc.org The resulting polymer backbone can then be selectively cleaved under specific conditions (e.g., ozonolysis), facilitating purification in parallel synthesis. rsc.org This "vanishing support" strategy could be adapted using 8-oxabicyclo[3.2.1]octane derivatives, offering new methodologies for combinatorial chemistry and materials design.
| Polymerization Method | Monomer Type | Resulting Polymer | Key Properties & Future Directions |
|---|---|---|---|
| Anionic Ring-Opening Polymerization (AROP) | 8-oxa-3-azabicyclo[3.2.1]octan-2-one (related bicyclic lactam) | Polyamide (PITC) | High Tg (129 °C); derived from sustainable feedstocks; chemically recyclable. Future work could explore polyesters from this compound. stanford.edu |
| Ring-Opening Metathesis Polymerization (ROMP) | 7-oxabicyclo[2.2.1]hept-2-ene derivatives (related scaffold) | Polymer with cleavable backbone | Allows for polymer backbone disassembly (ozonolytic scission) for use as a "vanishing support" in synthesis. rsc.org Could be adapted to the 8-oxabicyclo[3.2.1]octane system. |
Q & A
Basic: What are the primary synthetic routes for 8-oxabicyclo[3.2.1]octan-2-one?
Answer:
The compound is commonly synthesized via cycloaddition strategies:
- [5+2] Pyrylium cycloadditions : Catalyzed by a dual system of achiral thiourea and chiral primary aminothiourea, enabling enantioselective construction of the bicyclic framework. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to control stereochemistry .
- [4+3] Cycloadditions in aqueous media : This method employs water as a solvent, enhancing reaction efficiency and selectivity. Precise control of precursor stoichiometry and reaction time is critical for high yields .
Advanced: How can enantioselectivity be systematically optimized in the synthesis of this compound derivatives?
Answer:
Enantioselectivity depends on:
- Catalyst design : Chiral aminothiourea catalysts induce asymmetry by stabilizing transition states via hydrogen-bonding interactions. Substituent effects on the 5π pyrylium component are analyzed computationally to refine catalyst-substrate compatibility .
- Isotopic labeling : Using ¹⁸O-labeled precursors helps track acyloxy migration pathways in gold-catalyzed syntheses, ensuring stereochemical fidelity .
Basic: What spectroscopic and computational methods validate the conformation of this compound derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C chemical shifts and coupling constants resolve stereochemistry. For example, axial vs. equatorial substituents exhibit distinct splitting patterns in bicyclic systems .
- DFT/B3LYP/6-31G calculations*: These predict chemical shifts (δH/δC) and compare them to experimental NMR data, resolving ambiguities in boat vs. chair conformers .
Advanced: How are computational methods used to resolve contradictions between thermodynamic stability and experimental conformational data?
Answer:
Discrepancies arise when thermodynamically favored conformers (e.g., chair) conflict with NMR-observed structures (e.g., boat). DFT-calculated chemical shifts align better with experimental NMR data, overriding stability predictions. For example, boat conformers in 8-oxabicyclo derivatives were validated via δH/δC correlations despite lower thermodynamic stability .
Basic: What key physical properties influence the experimental handling of this compound?
Answer:
Critical properties include:
- Melting point : 118–124°C (purification via recrystallization).
- Boiling point : 201.6°C (dictates distillation conditions).
- Density : 1.039 g/cm³ (solvent selection for extractions) .
Advanced: What strategies mitigate low yields in gold-catalyzed syntheses of 8-oxabicyclo[3.2.1]octane derivatives?
Answer:
- Ligand optimization : Bulky phosphine ligands on Au(I) catalysts suppress side reactions during 1,3-acyloxy migration steps .
- Reactive intermediate quenching : Benzyl oxoanions terminate Ferrier rearrangements prematurely, preventing overfunctionalization and improving reaction efficiency .
Basic: How does the bicyclic structure of this compound influence its reactivity?
Answer:
The strained bicyclic framework enhances electrophilicity at the ketone moiety, enabling nucleophilic additions (e.g., Grignard reactions). Ring strain also facilitates ring-opening reactions under acidic conditions, useful for downstream functionalization .
Advanced: What mechanistic insights guide the design of this compound-based pharmacophores?
Answer:
- Bioisosteric replacements : Oxygen in the 8-oxa bridge mimics tropane alkaloids’ pharmacophores, enhancing receptor binding (e.g., mu-opioid receptors) .
- Conformational rigidity : The bicyclic scaffold restricts rotational freedom, improving target selectivity. Docking studies correlate substituent orientation with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
